({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride
Overview
Description
This compound, also known as ({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride
, has a CAS Number of 1311317-08-4 . It is a chemical compound with a molecular weight of 319.87 . The compound is typically in powder form .
Molecular Structure Analysis
The IUPAC name for this compound isN-{3,5-dimethyl-4-[(3-methylbenzyl)oxy]benzyl}ethanamine hydrochloride
. The Inchi Code is 1S/C19H25NO.ClH/c1-5-20-12-18-10-15(3)19(16(4)11-18)21-13-17-8-6-7-14(2)9-17;/h6-11,20H,5,12-13H2,1-4H3;1H
. Physical And Chemical Properties Analysis
The compound is typically in powder form . It has a molecular weight of 319.87 . The storage temperature is room temperature .Scientific Research Applications
Reaction Mechanisms and Synthesis
- Research on dimethyl 2-methyl- and dimethyl 2-phenyl-4-oxo-4H-chromen-3-yl-phosphonate with various amines led to the discovery of novel cyclic phosphonic analogs, indicating the potential for creating new compounds with unique properties (Budzisz Elż, Pastuszko Slawomir, 1999).
Electrochemical Studies
- A study on quinones containing an α-hydroxy group compared with their methylated derivatives to determine the influence of internal proton donors and external proton sources on the electrodic mechanism of reduction, showcasing the importance of electrochemical behaviors in understanding compound properties (J. Bautista-Martínez, I. González, M. Aguilar-martínez, 2004).
Synthesis and Characterization
- The synthesis and characterization of certain compounds involving hydroxy and methoxy groups, such as 5-(4-hydroxy-3-methoxy-phenyl)-3,7-dimethyl-5H-thiazolo[3,2-a]pyrimidine-2,6-dicarboxylic acid 2-ethyl ester 6-methyl ester, highlight the methods used for creating and analyzing chemical structures (H. Nagarajaiah, N. Begum, 2015).
Biological Activity
- The synthesis and biological evaluation of antineoplastic agents, such as 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and derived amino acid amides, demonstrate the potential medical applications of synthesized compounds in inhibiting cancer cell growth (G. Pettit, C. Anderson, D. L. Herald, M. Jung, Debbie J. Lee, E. Hamel, R. Pettit, 2003).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
A structurally similar compound, 4-methoxyphenethylamine, is known to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine .
Mode of Action
It’s likely that the compound interacts with its targets through a similar mechanism as 4-methoxyphenethylamine, which inhibits the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine .
Biochemical Pathways
Based on the mode of action of the similar compound 4-methoxyphenethylamine, it can be inferred that the compound may affect the monoamine oxidase pathway .
Result of Action
Based on the mode of action of the similar compound 4-methoxyphenethylamine, it can be inferred that the compound may inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine .
properties
IUPAC Name |
N-[[3,5-dimethyl-4-[(4-methylphenyl)methoxy]phenyl]methyl]ethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO.ClH/c1-5-20-12-18-10-15(3)19(16(4)11-18)21-13-17-8-6-14(2)7-9-17;/h6-11,20H,5,12-13H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLIGRBUWKFRSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=C(C(=C1)C)OCC2=CC=C(C=C2)C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1311315-64-6 | |
Record name | Benzenemethanamine, N-ethyl-3,5-dimethyl-4-[(4-methylphenyl)methoxy]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1311315-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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